molecular formula C15H15FN4O B5803339 2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine

2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine

Cat. No. B5803339
M. Wt: 286.30 g/mol
InChI Key: DREVHMXZIYPYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to reduced inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-inflammatory and analgesic effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This compound has also been shown to reduce the expression of COX-2 enzyme, leading to reduced prostaglandin production. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine is its significant anti-inflammatory and analgesic effects. This makes it an ideal candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, one of the major limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the research on 2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine. One of the major directions is the evaluation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the evaluation of its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, the potential toxicity of this compound needs to be carefully evaluated before its use in clinical trials.

Synthesis Methods

2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine can be synthesized using various methods, including the reaction of 4-fluorobenzoyl chloride with piperazine followed by the reaction with 2-chloropyrimidine. Another method involves the reaction of 4-fluorobenzoyl chloride with piperazine followed by the reaction with 2-aminopyrimidine. The yield of the product obtained using these methods is around 70-80%.

Scientific Research Applications

2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory and analgesic properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(4-fluorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c16-13-4-2-12(3-5-13)14(21)19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREVHMXZIYPYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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